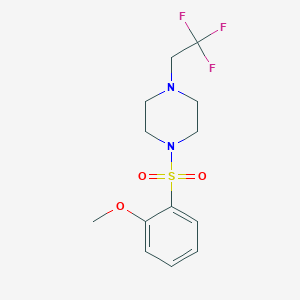

1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O3S/c1-21-11-4-2-3-5-12(11)22(19,20)18-8-6-17(7-9-18)10-13(14,15)16/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXKWQMMWPAPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzenesulfonyl chloride and 4-(2,2,2-trifluoroethyl)piperazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pressure conditions.

Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.

Scientific Research Applications

1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Sulfonyl Group Variations

1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine ():

- The 4-methoxybenzenesulfonyl group reduces steric hindrance compared to the 2-methoxy isomer in the target compound.

- Replacement of the trifluoroethyl group with a thiophene-2-carbonyl moiety introduces aromaticity and planar geometry, which may enhance π-π stacking interactions with biological targets.

- Key Difference : The thiophene-carbonyl group likely increases polarity, reducing blood-brain barrier penetration compared to the lipophilic trifluoroethyl group .

- Key Difference: Bulky substituents may hinder binding to compact receptor pockets compared to the moderately sized 2-methoxybenzenesulfonyl group in the target compound .

Trifluoroethyl vs. Other Alkyl/Aryl Substituents

- Biological Activity: This compound exhibits a 5-HT1A receptor affinity (Ki = 0.6 nM), surpassing serotonin itself. The trifluoroethyl group in the target compound may lack comparable hydrogen-bonding capacity, reducing 5-HT1A potency .

Dopamine Transporter (DAT) Affinity

- GBR 12909 Analogues ():

- Compounds like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) show high DAT selectivity (IC50 = 1–8 nM) due to the 3-phenylpropyl side chain.

- Key Difference : The target compound’s trifluoroethyl group is shorter and less flexible than 3-phenylpropyl, likely reducing DAT affinity but improving selectivity over serotonin transporters (SERT) .

Cytotoxicity in Cancer Cell Lines

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines ():

- Derivatives with 4-chlorobenzhydryl groups exhibit IC50 values <10 µM against liver (HEPG2) and breast (MCF7) cancer cells.

- Key Difference : The trifluoroethyl group’s electronegativity may enhance cytotoxicity compared to benzhydryl substituents, though direct data for the target compound are lacking .

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C₁₃H₁₈F₃N₃O₂S

- Molecular Weight : 327.36 g/mol

Pharmacological Properties

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Effects : The compound has shown activity against several bacterial strains, suggesting potential as an antimicrobial agent. Its efficacy varies depending on the specific pathogen.

- PI3K Inhibition : The compound is noted for its ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and metabolism .

The precise mechanism of action is still under investigation; however, it is believed to involve:

- Inhibition of cell signaling pathways : Disruption of PI3K signaling leads to reduced survival signals in cancer cells.

- Induction of oxidative stress : The trifluoroethyl group may enhance the compound's reactivity, contributing to increased oxidative stress in target cells.

Study 1: Antitumor Activity Assessment

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HCT116 | 12 | Inhibition of PI3K pathway |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that while the compound demonstrates moderate antimicrobial activity, further optimization may enhance its efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methoxybenzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, and how do reaction conditions influence yield and purity?

- The synthesis typically involves functionalizing a piperazine core with sulfonyl and trifluoroethyl groups. A common approach includes nucleophilic substitution or coupling reactions under controlled temperatures (e.g., reflux in acetonitrile or dichloromethane). For example, sulfonylation of the piperazine nitrogen with 2-methoxybenzenesulfonyl chloride requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts . The trifluoroethyl group is often introduced via alkylation using 2,2,2-trifluoroethyl halides, with reaction progress monitored by TLC (hexane:ethyl acetate, 1:2). Purification via silica gel chromatography (ethyl acetate:hexane gradients) or HPLC ensures high purity .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : H and C NMR confirm the piperazine ring structure, sulfonyl group (δ ~3.5 ppm for methoxy protons), and trifluoroethyl substituents (δ ~2.8–3.2 ppm for -CFCH-). F NMR detects the trifluoroethyl group at δ ~-60 to -70 ppm. IR Spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm) and C-F vibrations (~1100–1000 cm). Mass spectrometry (ESI-TOF) provides molecular ion peaks matching the molecular formula (CHFNOS) .

Q. What are the primary biological targets or mechanisms of action explored for this compound?

- Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their structural resemblance to endogenous ligands. The trifluoroethyl group may enhance lipophilicity and blood-brain barrier penetration, while the sulfonyl group influences binding affinity. In vitro assays (e.g., radioligand binding studies) are used to quantify receptor interactions. Computational docking studies can predict binding modes to receptors like 5-HT or σ-1 .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the trifluoroethylation step?

- Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of reactive intermediates.

Post-reaction, quenching with ice-water and extraction with ethyl acetate (3×15 mL) followed by brine washing reduces impurities .

Q. What strategies reconcile contradictory bioactivity data across studies (e.g., varying IC values in kinase inhibition assays)?

- Contradictions may stem from assay conditions (e.g., ATP concentration, pH) or compound stability. Mitigation approaches:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for GPCRs) and buffer systems.

- Stability Testing : Assess compound integrity in assay media via LC-MS to rule out degradation.

- SAR Analysis : Compare analogues to identify substituents (e.g., methoxy vs. nitro groups) that modulate activity .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact physicochemical properties and target selectivity?

- Methoxy → Ethoxy : Increases lipophilicity (logP +0.5), potentially enhancing membrane permeability but reducing aqueous solubility.

- Sulfonyl Group Replacement : Switching to carbonyl groups may reduce metabolic stability but improve binding to hydrophobic pockets.

- Trifluoroethyl vs. Trifluoropropyl : Longer chains may alter steric interactions, affecting selectivity for targets like GABA receptors. These hypotheses are tested via parallel synthesis and molecular dynamics simulations .

Q. What computational methods are employed to predict metabolic pathways and toxicity profiles?

- In Silico Tools :

- ADMET Predictors : Estimate metabolic sites (e.g., CYP450-mediated oxidation of the piperazine ring).

- DEREK Nexus : Flags structural alerts (e.g., sulfonyl groups linked to hepatotoxicity).

- Molecular Dynamics : Simulates interactions with metabolic enzymes (e.g., cytochrome P450 3A4). Experimental validation involves incubating the compound with liver microsomes and analyzing metabolites via LC-MS/MS .

Methodological Guidance

Q. Designing a SAR study: What parameters should be prioritized when synthesizing analogues?

- Core Modifications : Vary substituents on the piperazine ring (e.g., alkyl, aryl, or heteroaryl groups).

- Functional Group Isosteres : Replace sulfonyl with carbonyl or phosphoryl groups to assess electronic effects.

- Stereochemistry : Prepare enantiomers via chiral HPLC to evaluate enantioselective activity.

- Data Collection : Measure logP (shake-flask method), solubility (UV-Vis), and potency (IC in dose-response assays) .

Q. How to address low reproducibility in biological assays involving this compound?

- Compound Handling : Store aliquots in anhydrous DMSO at -80°C to prevent hydrolysis.

- Assay Controls : Include reference inhibitors (e.g., ketanserin for 5-HT assays) and vehicle controls.

- Batch-to-Batch Consistency : Characterize each synthesis batch via NMR and HPLC (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.